REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[Si]([C:11]#[C:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17])(C)C.O.CCOC(C)=O>CO>[C:12]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17])#[CH:11] |f:0.1.2|
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Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
3-((trimethylsilyl)ethynyl)benzamide
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected via filtration
|
Type
|
CUSTOM
|
Details
|
after air drying
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Type
|
ADDITION
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Details
|
mix of acetone and methanol (15 mL)
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Type
|
CUSTOM
|
Details
|
After sonication the resulting suspension
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Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |